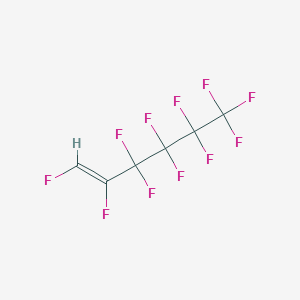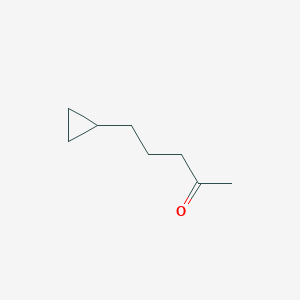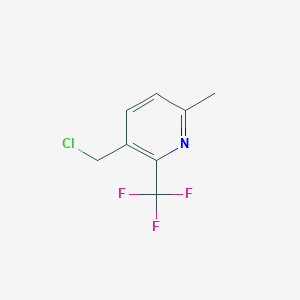
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Its chemical formula is C₂₄H₁₆BrC₁₄H₁₀ , and its molecular weight is approximately 394.3 g/mol.
9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex structure. It combines a naphthalene unit (with a bromine substitution at position 4) and an anthracene unit (with a phenyl group at position 10).
準備方法
Synthetic Routes: One common synthetic route involves coupling a bromonaphthaleneboronic acid with a phenylacetylene derivative using a palladium-catalyzed Suzuki coupling reaction. The bromonaphthaleneboronic acid serves as the bromine source.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., toluene or DMF) with a base (such as potassium carbonate) and a palladium catalyst (e.g., Pd(PPh₃)₄).
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for scientific investigations.
化学反応の分析
Reactivity: 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: Researchers study this compound’s photophysical properties, such as fluorescence and phosphorescence, due to its extended π-conjugated system.
Biology: It may serve as a fluorescent probe for cellular imaging or as a building block for functional materials.
Medicine: Investigations into its potential as an anticancer agent or for other therapeutic applications.
Industry: Limited industrial applications, but it could find use in OLEDs or other optoelectronic devices.
作用機序
- The exact mechanism of action depends on the specific context (e.g., biological or chemical). It likely involves interactions with cellular receptors or participation in photochemical processes.
類似化合物との比較
Similar Compounds: Other polycyclic aromatic hydrocarbons (PAHs) with similar structures, such as anthracene derivatives or naphthalene derivatives.
Uniqueness: The combination of the bromonaphthalene and phenylanthracene moieties makes this compound unique.
特性
分子式 |
C30H19Br |
|---|---|
分子量 |
459.4 g/mol |
IUPAC名 |
9-(4-bromonaphthalen-1-yl)-10-phenylanthracene |
InChI |
InChI=1S/C30H19Br/c31-28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19H |
InChIキー |
AWBVADGVTVEIMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C6=CC=CC=C65)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
![4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid](/img/structure/B12107136.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)


![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)

![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)




